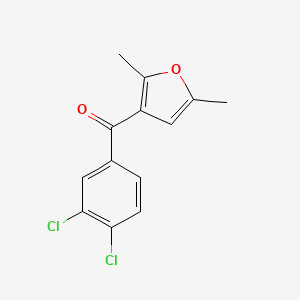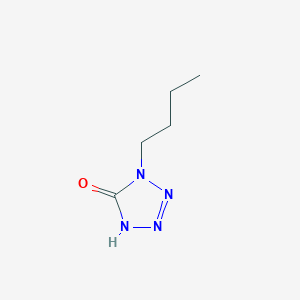
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- is a nitrogen-rich heterocyclic compound. It is part of the tetrazole family, which is known for its diverse applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a butyl group attached to the nitrogen at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- typically involves the cycloaddition reaction of nitriles and azides. Sodium azide is often used as the azide source, and the reaction is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction can be catalyzed by various metal salts to improve yield and selectivity.
Industrial Production Methods
Industrial production of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to amines or other reduced forms.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Mécanisme D'action
The mechanism of action of 5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- involves its interaction with various molecular targets. The compound’s nitrogen-rich structure allows it to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-1H-tetrazol-5-amine: Similar structure but with an amine group instead of a ketone.
1-Ethyl-2H-tetrazol-5-one: Similar structure but with an ethyl group instead of a butyl group.
(5Z)-5-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8(5H)-quinolinone: Contains a tetrazole ring but with different substituents and additional ring structures .
Uniqueness
5H-Tetrazol-5-one, 1-butyl-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group enhances its lipophilicity, making it more soluble in organic solvents and potentially improving its ability to penetrate biological membranes compared to its analogs.
Propriétés
Numéro CAS |
56413-18-4 |
|---|---|
Formule moléculaire |
C5H10N4O |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
4-butyl-1H-tetrazol-5-one |
InChI |
InChI=1S/C5H10N4O/c1-2-3-4-9-5(10)6-7-8-9/h2-4H2,1H3,(H,6,8,10) |
Clé InChI |
NBVWGXYHHOOUAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)NN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


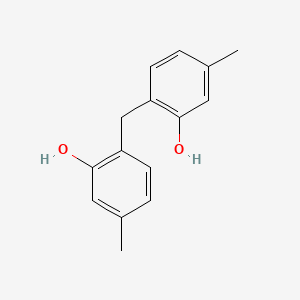
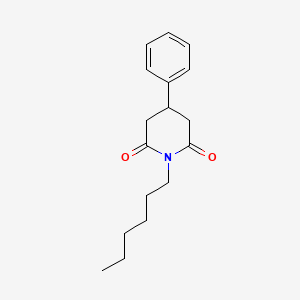

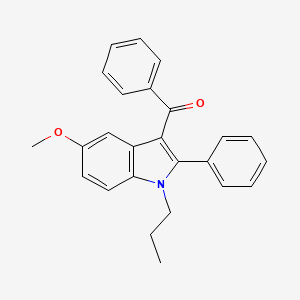
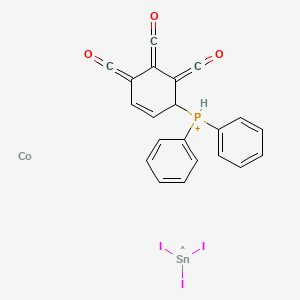


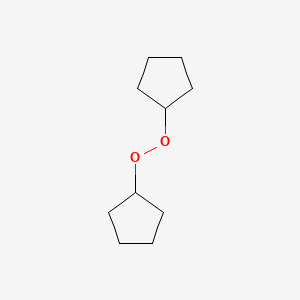
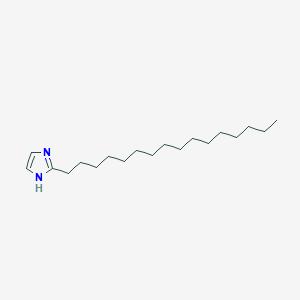
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)

![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)

